Hydrophobicity: N-Isopropyl vs. N-Methyl
The N-isopropyl derivative exhibits a computed XLogP3 value of 1.5 [1]. This represents a significant increase in lipophilicity compared to the N-methyl analog (N-methyl-2-nitrobenzenesulfonamide), which would have a lower calculated LogP due to its smaller alkyl substituent. This difference in hydrophobicity is a critical factor in predicting compound solubility, membrane permeability, and behavior in reverse-phase purification systems.
| Evidence Dimension | Hydrophobicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | N-methyl-2-nitrobenzenesulfonamide (estimated XLogP3 < 1.0 based on reduction in carbon count from isopropyl to methyl). |
| Quantified Difference | Increase of >0.5 LogP units (estimated). |
| Conditions | Computed property from chemical structure using XLogP3 algorithm [1]. |
Why This Matters
Procurement of the N-isopropyl derivative is justified for applications requiring higher lipophilicity for better organic solubility or distinct chromatographic retention, as opposed to the more polar N-methyl analog.
- [1] National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4154456, N-isopropyl-2-nitrobenzenesulfonamide. Retrieved April 16, 2026. View Source
